Azetidinones, including 3-benzyl-1-(benzyloxy)azetidin-2-one, are classified as heterocyclic compounds due to the presence of nitrogen in the ring structure. They are often synthesized for their utility in drug development, particularly as intermediates in the synthesis of pharmaceuticals.
The synthesis of 3-benzyl-1-(benzyloxy)azetidin-2-one can be approached through various methods, primarily involving cyclization reactions and condensation techniques. A notable method includes:
Recent studies have highlighted ultrasound-assisted synthesis as an effective method, significantly reducing reaction times compared to traditional heating methods .
The molecular structure of 3-benzyl-1-(benzyloxy)azetidin-2-one can be described in terms of its key components:
3-Benzyl-1-(benzyloxy)azetidin-2-one can participate in various chemical reactions:
These reactions are crucial for modifying the compound for specific applications in medicinal chemistry.
The mechanism of action for compounds like 3-benzyl-1-(benzyloxy)azetidin-2-one typically involves interactions with biological targets such as enzymes or receptors:
Studies have shown that azetidinones exhibit significant antiproliferative effects against various cancer cell lines by disrupting microtubule dynamics .
These properties are essential for determining suitable conditions for storage, handling, and application in laboratory settings.
3-Benzyl-1-(benzyloxy)azetidin-2-one has several notable applications:
The versatility of this compound makes it a valuable asset in both academic research and industrial applications.
The discovery of penicillin in 1928 by Alexander Fleming marked the dawn of the β-lactam antibiotic era, revolutionizing infectious disease treatment. Penicillin’s bicyclic structure (penam ring system) demonstrated unprecedented bactericidal activity by inhibiting bacterial cell wall synthesis [3] [7]. This breakthrough spurred the exploration of β-lactam diversity, leading to cephalosporins (cephem ring), carbapenems, and critically, monocyclic β-lactams. The latter represents a structural simplification retaining core reactivity: monobactams like aztreonam (introduced 1986) exhibit potent Gram-negative activity and β-lactamase stability, proving that monocyclic frameworks could overcome limitations of bicyclic systems [3] [9]. This evolution highlights the pharmacophoric indispensability of the strained β-lactam ring – a four-membered cyclic amide whose reactivity enables acylation of penicillin-binding proteins (PBPs), disrupting peptidoglycan cross-linking [3] [7].
Table 1: Evolution of β-Lactam Antibiotics Featuring the β-Lactam Core
Compound Class | Representative Agent | Core Structure | Target Spectrum | Year Introduced |
---|---|---|---|---|
Penicillins | Penicillin G | Bicyclic (Penam) | Gram-positive | 1940s |
Cephalosporins | Cefazolin | Bicyclic (Cephem) | Broad-spectrum | 1960s |
Monobactams | Aztreonam | Monocyclic | Gram-negative | 1986 |
Carbapenems | Meropenem | Bicyclic (Carbapenem) | Broad-spectrum (including MDR*) | 1990s |
Target Compound | 3-Benzyl-1-(benzyloxy)azetidin-2-one | Monocyclic | Research Compound | N/A |
*MDR: Multi-Drug Resistant pathogens
Monocyclic azetidin-2-ones (β-lactams) transcend traditional antibiotic roles. Their scaffold serves as a "privileged pharmacophore" – a versatile structural motif adaptable to diverse biological targets through strategic substituent modifications. Key examples illustrate this versatility:
Table 2: Therapeutic Applications of Monocyclic Azetidin-2-one Scaffolds Beyond Antibiotics
Biological Target | Therapeutic Area | Example Compound (Core) | Key Structural Features |
---|---|---|---|
NPC1L1 Protein | Hypercholesterolemia | Ezetimibe (1,4-Diaryl) | 4-(4-Fluorophenyl), 3-(S)-hydroxy, N-acyl side chain |
Tubulin (Colchicine site) | Cancer/Anti-angiogenic | 3-Vinyl-1,4-diaryl derivatives | 3-Vinyl group, 3,4,5-Trimethoxyphenyl (Ring A) |
Serine β-Lactamases | Antibiotic Resistance | Avibactam (Diazabicyclooctane-β-lactam) | N-Sulfated, Diazabicyclooctane fusion |
Human Chymase | Inflammation/Fibrosis | 1-Amido-3-benzylazetidin-2-one | C3-Benzyl, C1-amido group |
Factor XIa/Thrombin | Thrombosis | Argatroban derivatives (discontinued) | C3/C4 substituted with basic groups |
3-Benzyl-1-(benzyloxy)azetidin-2-one | Research Compound | N/A | C3-Benzyl, N1-Benzyloxy |
3-Benzyl-1-(benzyloxy)azetidin-2-one (CAS: 223532-05-6, C₁₇H₁₇NO₂, MW: 267.32 g/mol) is a synthetically derived monocyclic β-lactam featuring distinct aromatic substituents at the ring nitrogen (N1-benzyloxy) and the carbon at position 3 (C3-benzyl). Its structure is defined by the SMILES notation: O=C1N(OCC2=CC=CC=C2)CC1CC3=CC=CC=C3 [1]. Within β-lactam classifications, it belongs to the monobactam-related family due to its monocyclic nature, but differs critically from clinically used monobactams like aztreonam, which possess an N-sulfonate group (e.g., -SO₃H) instead of the N-benzyloxy moiety. The N1-benzyloxy group is a notable structural deviation, altering the electronic properties and steric environment around the β-lactam carbonyl compared to N-sulfonated or N-alkylated analogs [1] [9].
Synthesis of this compound typically leverages the highly versatile Staudinger [2+2] cycloaddition reaction. This involves the reaction between a ketene (often generated in situ from an α-substituted acid chloride like 2-phenylacetyl chloride) and an imine derived from benzyloxyamine (O-benzylhydroxylamine) and benzaldehyde. The reaction proceeds via a zwitterionic intermediate that undergoes ring closure to form the strained β-lactam ring. Key challenges include controlling stereoselectivity and managing the reactivity of the N-benzyloxy imine, which is less common than imines derived from alkyl or aryl amines [9]. Protecting group strategies are often crucial, particularly for further functionalization at C3 or C4. Deprotection of the N1-benzyloxy group, potentially required for generating pharmacologically active N-H analogs, can be challenging due to the β-lactam’s sensitivity to harsh conditions like catalytic hydrogenation or strong acids [9].
Table 3: Molecular Characteristics of 3-Benzyl-1-(benzyloxy)azetidin-2-one
Property | Value/Description | Significance |
---|---|---|
Systematic Name | 3-Benzyl-1-(benzyloxy)azetidin-2-one | IUPAC nomenclature |
CAS Registry Number | 223532-05-6 | Unique chemical identifier |
Molecular Formula | C₁₇H₁₇NO₂ | Elemental composition |
Molecular Weight | 267.32 g/mol | Mass for stoichiometry & PK calculations |
Core Structure | Monocyclic β-lactam (Azetidin-2-one) | Defines reactivity and potential bioactivity |
Key Substituents | - N1: Benzyloxy (BnO-) | Alters N-electronics, sterics, metabolic stability |
- C3: Benzyl (Bn-) | Hydrophobic moiety; influences target binding | |
Synthetic Route | Staudinger [2+2] Cycloaddition | Primary method for ring formation |
Key Challenges | Stereoselectivity; N1-Deprotection sensitivity | Impacts purity and downstream derivatization potential |
The relentless rise of antimicrobial resistance (AMR), particularly multi-drug resistant (MDR) Gram-negative pathogens expressing extended-spectrum β-lactamases (ESBLs) and carbapenemases (e.g., KPC, NDM, OXA-48), renders existing β-lactams ineffective [3] [7]. Resistance mechanisms include:
Specialized monocyclic β-lactams like 3-benzyl-1-(benzyloxy)azetidin-2-one are investigated as:
CAS No.: 79-76-5
CAS No.:
CAS No.: 67054-00-6
CAS No.:
CAS No.: 210643-85-9
CAS No.: 591-81-1